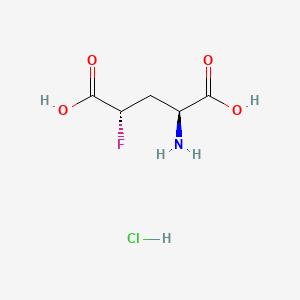
DechloroAsenapineEthanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DechloroAsenapineEthanedioate is a derivative of asenapine, a second-generation antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the removal of a chlorine atom from the asenapine molecule and the addition of ethanedioate (oxalate) as a counterion. The modification aims to enhance the pharmacological properties and reduce potential side effects associated with the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DechloroAsenapineEthanedioate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of dechloroasenapine, which involves the selective removal of a chlorine atom from asenapine.
Formation of Ethanedioate Salt: Dechloroasenapine is then reacted with ethanedioic acid (oxalic acid) under controlled conditions to form the ethanedioate salt. This reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dechloroasenapine are synthesized using optimized reaction conditions to ensure high yield and purity.
Crystallization: The ethanedioate salt is crystallized from the reaction mixture, followed by filtration and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
DechloroAsenapineEthanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
DechloroAsenapineEthanedioate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorine removal on the pharmacological properties of asenapine derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to asenapine.
Industry: Utilized in the development of new antipsychotic medications with improved efficacy and safety profiles.
Mécanisme D'action
DechloroAsenapineEthanedioate exerts its effects by interacting with various neurotransmitter receptors in the brain, including:
Serotonin Receptors (5-HT1A, 5-HT2A): Acts as an antagonist, reducing serotonin activity.
Dopamine Receptors (D2): Acts as an antagonist, reducing dopamine activity.
Histamine Receptors (H1): Acts as an antagonist, contributing to its sedative effects.
The compound’s mechanism of action involves blocking these receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Asenapine: The parent compound with a chlorine atom.
Olanzapine: Another second-generation antipsychotic with a similar receptor profile.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia.
Uniqueness
DechloroAsenapineEthanedioate is unique due to the removal of the chlorine atom, which may result in a different pharmacokinetic and pharmacodynamic profile. This modification aims to reduce side effects and improve the therapeutic index compared to asenapine.
Propriétés
Formule moléculaire |
C19H19NO5 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2R,6R)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene;oxalic acid |
InChI |
InChI=1S/C17H17NO.C2H2O4/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18;3-1(4)2(5)6/h2-9,14-15H,10-11H2,1H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
Clé InChI |
KOKDXGWEPSYGBZ-YYLIZZNMSA-N |
SMILES isomérique |
CN1C[C@@H]2[C@@H](C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
SMILES canonique |
CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
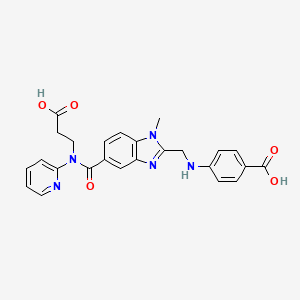
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
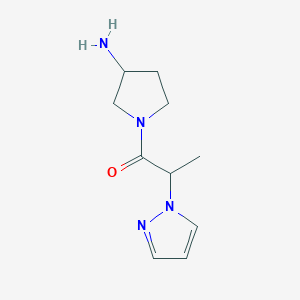
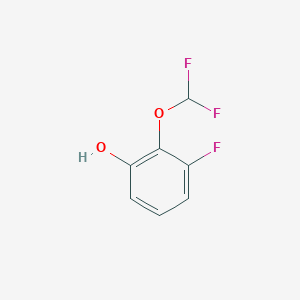
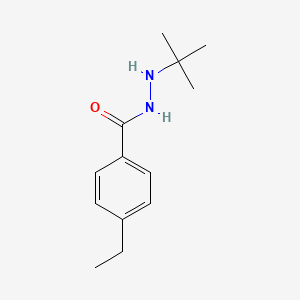
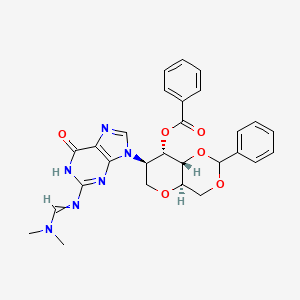
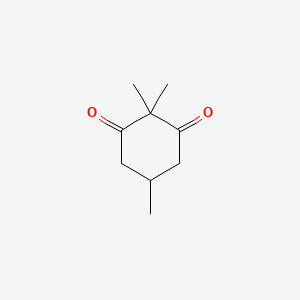

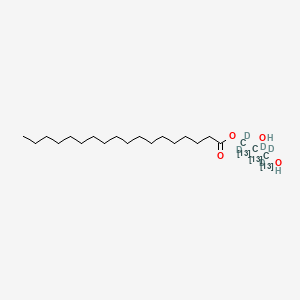
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
